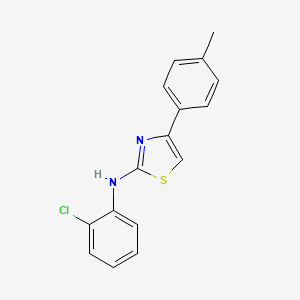N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC20122986
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H13ClN2S |
|---|---|
| Molecular Weight | 300.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) |
| Standard InChI Key | KHVAVPVGJXBRCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound features a chlorophenyl group attached to the nitrogen position and a methylphenyl group at the fourth position of the thiazole ring. Its molecular formula is C16H13ClN2S, with a molecular weight of approximately 300.8 g/mol.
Synthesis and Preparation Methods
The synthesis of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves cyclization reactions. A common synthetic route includes the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base, such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the thiazole ring. Industrial production may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize yield and purity.
Applications and Research Findings
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications across different fields:
-
Chemistry: Used as a building block for the synthesis of more complex molecules.
-
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
-
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
-
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Structural Similarities and Variants
Several compounds share structural similarities with N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. Notable examples include:
| Compound Name | Unique Features |
|---|---|
| N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine | Lacks the methyl group on the phenyl ring; may exhibit different biological activities due to structural differences. |
| N-(2-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | Contains a bromine atom instead of chlorine; potentially alters reactivity and biological effects. |
| N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Features a methoxy group instead of a methyl group; may influence solubility and interaction profiles. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume